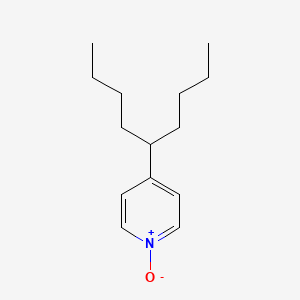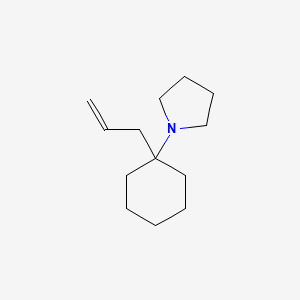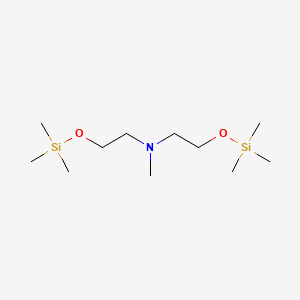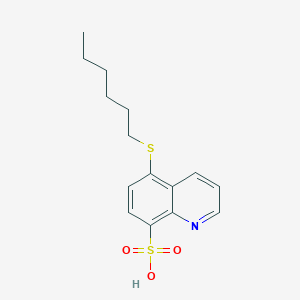
4-(5-Nonyl)-pyridine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Nonyl)-pyridine N-oxide is an organic compound that belongs to the class of pyridine N-oxides. Pyridine N-oxides are known for their unique chemical properties and are widely used in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound this compound is characterized by the presence of a nonyl group attached to the pyridine ring, which significantly influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nonyl)-pyridine N-oxide typically involves the oxidation of 4-(5-Nonyl)-pyridine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation using molecular oxygen (O₂) in the presence of a suitable catalyst. This method offers advantages in terms of cost and environmental impact, as it avoids the use of hazardous oxidizing agents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Nonyl)-pyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The nonyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridine N-oxides, reduced pyridine derivatives, and other complex organic molecules.
Applications De Recherche Scientifique
4-(5-Nonyl)-pyridine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(5-Nonyl)-pyridine N-oxide involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing agent, influencing redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Nonyl)-pyridine
- 4-(5-Nonyl)-pyridine N-hydroxide
- 4-(5-Nonyl)-pyridine N-sulfide
Uniqueness
4-(5-Nonyl)-pyridine N-oxide is unique due to its specific structural features, such as the presence of the nonyl group and the N-oxide functionality. These features confer distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
53534-29-5 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
4-nonan-5-yl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H23NO/c1-3-5-7-13(8-6-4-2)14-9-11-15(16)12-10-14/h9-13H,3-8H2,1-2H3 |
Clé InChI |
LQZUVUANAHQVJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)C1=CC=[N+](C=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)




![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)



![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
